(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride
Brand Name: Vulcanchem
CAS No.: 883-87-4
VCID: VC21345141
InChI: InChI=1S/C12H17NO2.ClH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-8,13H,4-5H2,1-3H3;1H/t8-;/m0./s1
SMILES: CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride

CAS No.: 883-87-4

Cat. No.: VC21345141

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride - 883-87-4

CAS No. 883-87-4
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name (1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-8,13H,4-5H2,1-3H3;1H/t8-;/m0./s1
Standard InChI Key UJXLTDHDLUBZBL-QRPNPIFTSA-N
Isomeric SMILES C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC.Cl
SMILES CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl
Canonical SMILES CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl

Chemical Structure and Properties

Structural Features

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride features a partially saturated isoquinoline ring system with two methoxy groups positioned at carbons 6 and 7, creating a characteristic substitution pattern common in many naturally-derived isoquinoline alkaloids. The chirality at position 1 is specifically in the S-configuration, which determines the three-dimensional orientation of the methyl substituent at this position. This stereochemical feature is crucial for any potential biological activity or molecular recognition properties the compound may possess .

The compound exists as a hydrochloride salt, with the protonated nitrogen in the isoquinoline ring forming an ionic bond with the chloride counterion. This salt formation significantly alters the physical properties compared to the free base form, particularly affecting solubility, crystal structure, and handling characteristics .

Physical and Chemical Properties

Based on available data from structurally related compounds, we can infer several important physical and chemical properties for (S)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride. The compound likely possesses moderate to high water solubility due to its salt form, while maintaining some solubility in polar organic solvents. The molecular weight would be calculated based on its chemical formula, which includes the tetrahydroisoquinoline core with the specified substituents .

Structurally related isoquinolinium compounds typically exhibit relatively high melting points, often above 200°C, reflecting the ionic nature of these salts. The compound would be expected to be hygroscopic, a common characteristic of many quaternary ammonium salts. This property necessitates appropriate storage conditions to maintain sample integrity .

Spectroscopic properties, including UV-visible absorption characteristics, would be influenced by the aromatic system and the methoxy substituents, which typically contribute to distinctive absorption patterns in the ultraviolet region. These properties are valuable in analytical methods for identification and quantification of the compound.

Structural Analysis and Characterization

Spectroscopic Properties

Spectroscopic characterization of (S)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride would typically include nuclear magnetic resonance (NMR) spectroscopy, which would show characteristic signals for the methoxy groups, methyl substituent, and tetrahydroisoquinoline ring system. The specific chemical shifts would provide valuable information about the electronic environment of each atom in the molecule.

Infrared spectroscopy would reveal characteristic absorption bands for the C-O-C stretching of the methoxy groups, C-H stretching of the methyl and methylene groups, and potentially N-H stretching if the nitrogen is protonated. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the tetrahydroisoquinoline structure.

Optical rotation measurements would be particularly important for this compound due to its chiral nature. The specific rotation value would confirm the S-configuration and provide a quantitative measure of optical activity, which is essential for quality control and confirmation of enantiomeric purity.

Related Compounds and Structural Analogs

Isoquinolinium Derivatives

Several structurally related isoquinolinium compounds provide context for understanding the properties and potential applications of (S)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride. One such compound is 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methylisoquinolinium, which has been reported in Berberis integerrima. This natural product connection suggests potential biological relevance for this class of compounds in plant secondary metabolism .

Another related compound, isoquinolinium chloride (CAS 21364-46-5), represents the simplest form of this class without the additional methoxy substituents and tetrahydro reduction. This base structure provides a reference point for understanding how the additional structural features in our target compound might influence its chemical and biological properties .

The compound (S)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride represents a more complex analog with additional functional groups. This related structure has documented physical properties including a density of 1.235g/cm³, boiling point of 533.3°C at 760mmHg, and a molecular weight of 381.85100, which offers some comparative reference points .

Stereochemical Considerations

The stereochemistry of tetrahydroisoquinoline derivatives significantly impacts their properties and biological activities. The S-configuration at position 1 in our target compound determines the spatial orientation of the methyl group, which can be crucial for molecular recognition in biological systems. Related compounds may exist as different stereoisomers, such as the four possible stereoisomers (R,R; R,S; S,S; S,R) that can result when synthesizing 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using racemic lactic acid .

The specific stereochemistry can influence crystal packing, solubility, and most importantly, biological activity. In pharmaceutical applications, different enantiomers of the same compound can exhibit dramatically different pharmacological properties, emphasizing the importance of stereochemical purity in research applications involving these compounds .

Methods for resolving and analyzing stereoisomers of tetrahydroisoquinoline derivatives typically involve chiral HPLC, specific optical rotation measurements, or crystallization as diastereomeric salts. These techniques are essential for ensuring stereochemical purity in both research and potential pharmaceutical applications.

Synthesis Methods and Chemical Reactions

Reaction Chemistry

The reactivity of (S)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride would be influenced by the tetrahydroisoquinoline core structure and the specific substituents. The nitrogen atom, even in its protonated form, can participate in various reactions, including nucleophilic substitutions if deprotonated. The methoxy groups provide sites for potential demethylation reactions, which could be relevant in metabolic studies or chemical modifications .

The compound may undergo oxidation at various positions, particularly at the partially saturated ring, potentially leading to more aromatic derivatives. The chiral center at position 1 could undergo racemization under certain conditions, emphasizing the importance of carefully controlled reaction conditions when maintaining stereochemical integrity is required.

Understanding these reaction pathways is essential for predicting potential metabolites if the compound were to be studied in biological systems, as well as for designing derivatization strategies for structure-activity relationship studies.

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